molecular formula C19H18N2O2S B4836349 3-methyl-5-{2-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone

3-methyl-5-{2-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone

Cat. No. B4836349
M. Wt: 338.4 g/mol
InChI Key: KSIQSCMPFWXSJA-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-5-{2-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone, also known as MBZM, is a chemical compound that has been the subject of scientific research due to its potential use as a therapeutic agent.

Scientific Research Applications

3-methyl-5-{2-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone has been studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. In cancer research, 3-methyl-5-{2-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In diabetes research, 3-methyl-5-{2-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone has been shown to improve glucose metabolism and insulin sensitivity. In Alzheimer's disease research, 3-methyl-5-{2-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease.

Mechanism of Action

The mechanism of action of 3-methyl-5-{2-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and survival. 3-methyl-5-{2-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone has been shown to inhibit the activity of protein kinase C and phosphoinositide 3-kinase, which are both involved in cell signaling pathways that regulate cell growth and survival. 3-methyl-5-{2-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone has also been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects
3-methyl-5-{2-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and induction of apoptosis in cancer cells, improvement of glucose metabolism and insulin sensitivity in diabetic animals, and reduction of beta-amyloid plaques in Alzheimer's disease animal models. 3-methyl-5-{2-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its therapeutic potential.

Advantages and Limitations for Lab Experiments

One advantage of using 3-methyl-5-{2-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone in lab experiments is its potential as a therapeutic agent for various diseases. Another advantage is its relatively low toxicity, which makes it a safer alternative to other compounds that may have more harmful side effects. However, one limitation of using 3-methyl-5-{2-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

For research on 3-methyl-5-{2-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone include further studies on its mechanism of action, as well as its potential use as a therapeutic agent for various diseases. Additional research is also needed to determine the optimal dosage and administration methods for 3-methyl-5-{2-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone, as well as its potential side effects and interactions with other drugs. Finally, research is needed to develop more efficient synthesis methods for 3-methyl-5-{2-[(3-methylbenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone, which may facilitate its use in future research and clinical applications.

properties

IUPAC Name

(5Z)-3-methyl-5-[[2-[(3-methylphenyl)methoxy]phenyl]methylidene]-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-13-6-5-7-14(10-13)12-23-17-9-4-3-8-15(17)11-16-18(22)21(2)19(24)20-16/h3-11H,12H2,1-2H3,(H,20,24)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSIQSCMPFWXSJA-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=CC=C2C=C3C(=O)N(C(=S)N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)COC2=CC=CC=C2/C=C\3/C(=O)N(C(=S)N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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